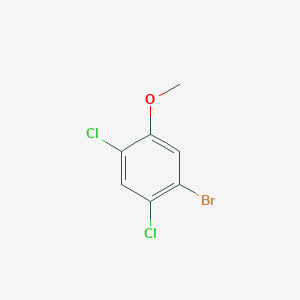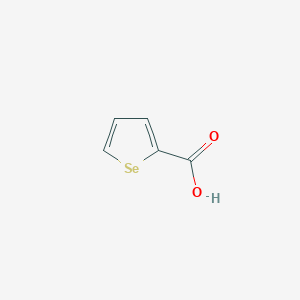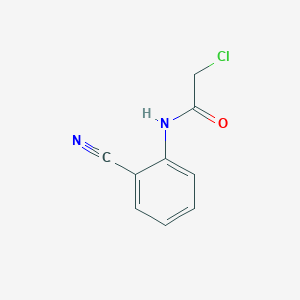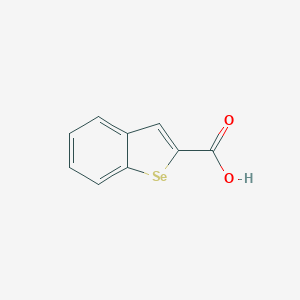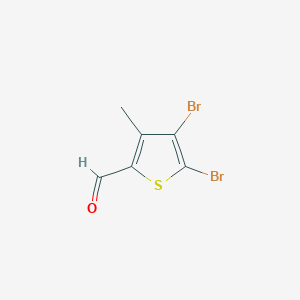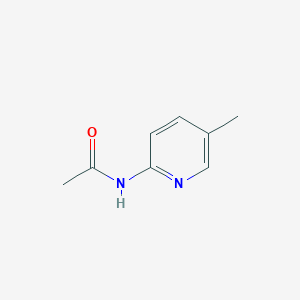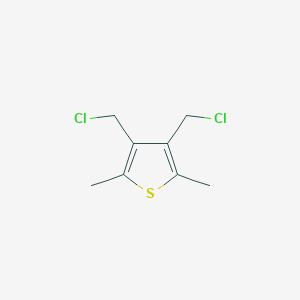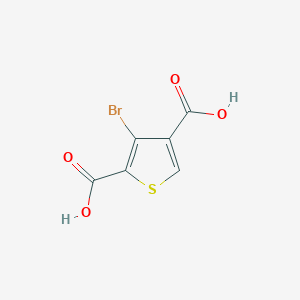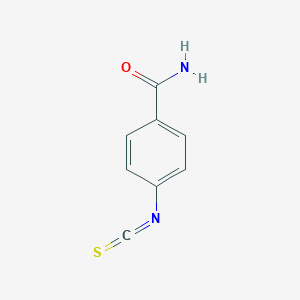
4-Isothiocyanatobenzamide
Descripción general
Descripción
4-Isothiocyanatobenzamide is a chemical compound that belongs to the family of isothiocyanates. It is a white crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide. This compound has been widely studied for its potential therapeutic and environmental applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Isothiocyanatobenzamide can be synthesized from thiophosgene and p-aminobenzamide . The reaction typically involves the use of sodium hydrogencarbonate in chloroform and water, yielding the product with an 82% efficiency . Another method involves the sulfurization of isocyanides with elemental sulfur, catalyzed by amine bases such as DBU, under moderate heating (40°C) and using benign solvents like Cyrene™ or γ-butyrolactone .
Industrial Production Methods: Industrial production methods for isothiocyanates, including this compound, often involve the use of highly toxic reagents such as thiophosgene or carbon disulfide. recent advancements have focused on more sustainable and safer methods, such as the catalytic sulfurization of isocyanides .
Análisis De Reacciones Químicas
Types of Reactions: 4-Isothiocyanatobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form amines or thioureas.
Substitution: It can participate in nucleophilic substitution reactions to form thioureas or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are commonly used under mild conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thioureas.
Substitution: Thioureas and other derivatives.
Aplicaciones Científicas De Investigación
4-Isothiocyanatobenzamide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: It is used in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-isothiocyanatobenzamide involves its ability to act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and other biomolecules, leading to various biological effects. For example, it can inhibit the activity of enzymes by modifying their active sites .
Comparación Con Compuestos Similares
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
- Phenyl ethyl isothiocyanate
- Sulforaphane
- Moringin
Comparison: 4-Isothiocyanatobenzamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other isothiocyanates. Its solubility in organic solvents and its ability to form stable derivatives make it particularly useful in various applications .
Propiedades
IUPAC Name |
4-isothiocyanatobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c9-8(11)6-1-3-7(4-2-6)10-5-12/h1-4H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOVSZUEMCUDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



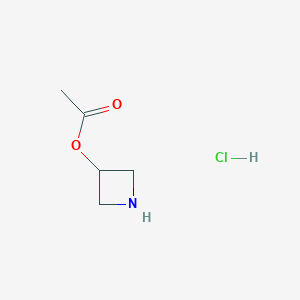
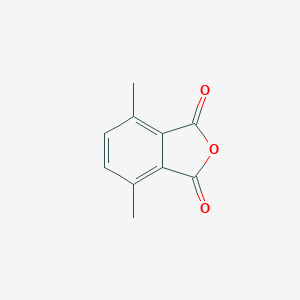
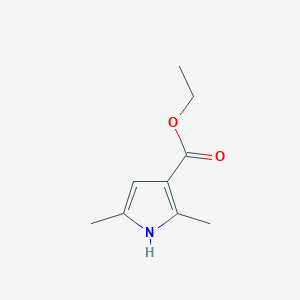
![N-[4-(2-chloroacetyl)phenyl]methanesulfonamide](/img/structure/B186543.png)
